3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
Properties
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4OS/c21-15-6-4-12(5-7-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)13-2-1-3-14(10-13)20(22,23)24/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPWLAMVLGCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a compound that demonstrates significant biological activity, particularly due to the presence of the 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and literature.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core.
- A 1,2,4-oxadiazole ring known for its antimicrobial and anticancer properties.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole scaffold are extensive. Studies have shown that these compounds exhibit:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
- Anticancer Potential : The oxadiazole derivatives have also been evaluated for their anticancer effects. They target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Recent studies highlight their ability to induce apoptosis in cancer cells by activating the p53 pathway .
Case Studies
-
Antimicrobial Efficacy :
- In a study by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested for antitubercular activity. The most potent compounds showed inhibition of Mycobacterium bovis both in active and dormant states .
- Another study demonstrated that specific oxadiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming gentamicin .
-
Anticancer Activity :
- A review highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives through molecular docking studies that revealed strong interactions with cancer-related proteins . Compounds were shown to inhibit tumor growth in vitro and in vivo models.
- In vitro tests on MCF-7 breast cancer cells indicated that certain derivatives increased caspase-3 cleavage, leading to enhanced apoptosis .
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridazine moieties. The compound has been evaluated for its ability to inhibit various cancer cell lines:
- Mechanism of Action : The compound acts by interfering with specific enzymatic pathways involved in cancer cell proliferation and survival. It has shown efficacy against breast cancer cell lines (e.g., MCF-7), leukemia, and melanoma cells.
- In Vitro Studies : In one study, derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against multiple cancer types .
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor. For instance:
- Thymidine Phosphorylase Inhibition : Compounds with similar structures have demonstrated high thymidine phosphorylase inhibitory activity, which is crucial for tumor growth regulation .
- EGFR and Src Inhibition : Some derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) and Src kinases, which are pivotal in cancer signaling pathways .
Study on Anticancer Efficacy
A comprehensive study investigated the anticancer properties of several derivatives related to this compound:
- Cell Lines Tested : The efficacy was tested on T-47D breast cancer, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines.
- Results : The tested compounds showed over 80% inhibition across various cell lines, indicating broad-spectrum antiproliferative activity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications influence biological activity:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Heterocyclic Moieties : Replacing the oxadiazole (target) with pyridine () or triazole () alters hydrogen-bonding capacity and steric bulk, impacting target selectivity .
Table 2: Inhibition Potency (KI Values) of Pyridazine Derivatives
| Compound | Substituent Profile | KI (nM) Against hCA I Isoform | Notes |
|---|---|---|---|
| Unsubstituted pyridazine derivative 3 | No substituents | 23.5 | Highest potency |
| Pyridazine 7a | Moderate substituents | 48.3 | 2× less potent than compound 3 |
| Pyridazine 7b | Similar to 7a | 52.6 | Comparable to 7a |
| Target compound (inferred) | 4-Fluorophenyl + trifluoromethyl | Predicted: ~30–50 nM | Enhanced EWG may improve binding |
Analysis :
- Methoxy-substituted analogues (e.g., ) are likely less potent due to reduced electron withdrawal .
Metabolic Stability:
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives. Key steps include:
- Step 1: Formation of the 1,2,4-oxadiazole ring by reacting 3-(trifluoromethyl)phenyl-substituted amidoximes with chloroacetyl chloride under reflux in anhydrous tetrahydrofuran (THF) .
- Step 2: Sulfanyl linkage introduction via nucleophilic substitution between the oxadiazole intermediate and a pyridazine derivative (e.g., 6-mercapto-3-(4-fluorophenyl)pyridazine) in basic conditions (pH 8–9) using potassium carbonate as a base .
- Critical Parameters:
Basic: What analytical techniques are employed to characterize this compound and verify its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
- Infrared Spectroscopy (IR):
- Peaks at 1580 cm−1 (C=N stretch, oxadiazole) and 1120 cm−1 (C-F stretch) validate functional groups .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Formula: C20H12F4N4OS .
- Solubility: Limited solubility in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .
- Stability: Degrades under prolonged UV exposure; store in amber vials at −20°C .
- LogP: Calculated value of 3.8 (Schrödinger Suite) suggests moderate lipophilicity, suitable for membrane permeability in biological assays .
Advanced: How does the substitution pattern of the oxadiazole and pyridazine moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase targets), as seen in analogues with IC50 values <1 µM .
- The trifluoromethyl group on the oxadiazole increases metabolic stability by resisting cytochrome P450 oxidation .
- Sulfanyl linker flexibility improves conformational adaptability for target engagement, as shown in molecular docking studies .
- Comparative Data:
- Replacement of the trifluoromethyl group with bromine (as in ’s analogues) reduces potency by 10-fold, highlighting its electronic effects .
Advanced: How can researchers resolve contradictions in biological assay data for this compound?
Methodological Answer:
- Case Example: Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM in kinase inhibition assays) may arise from:
- Purity Variability: Ensure >98% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities mimicking activity .
- Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition artifacts .
- Cellular vs. Enzymatic Assays: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm target specificity .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacological properties?
Methodological Answer:
- Rational Design:
- Bioisosteric Replacement: Substitute the sulfanyl linker with a sulfone group to improve oxidative stability (see for oxidation protocols) .
- Heterocycle Variation: Replace pyridazine with triazolo-pyridazine (as in ) to enhance π-π stacking with aromatic residues in target proteins .
- Computational Guidance:
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Studies:
- In Vivo Correlation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
